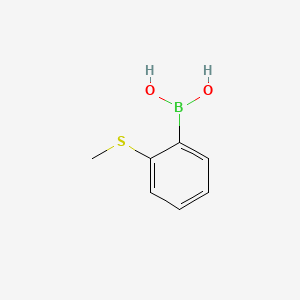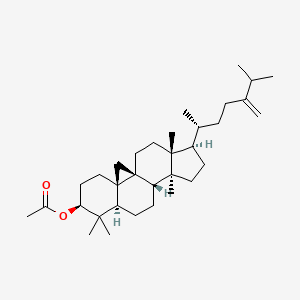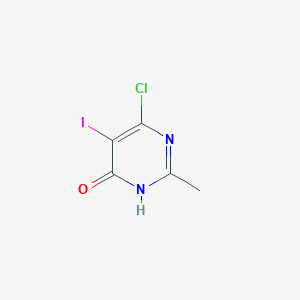
2-(Methylthio)phenylboronic acid
Descripción general
Descripción
2-(Methylthio)phenylboronic acid, also known as 2-(Methylthio)benzeneboronic acid or 2-Methylsulfanylphenylboronic acid, is an organoboron compound with the molecular formula CH₃SC₆H₄B(OH)₂. This compound is a derivative of phenylboronic acid, where a methylthio group is attached to the phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Methylthio)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2-bromothiophenol with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Starting Materials: 2-bromothiophenol and a boronic acid derivative.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylthio)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The boronic acid group can undergo substitution reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Potassium carbonate, sodium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Aplicaciones Científicas De Investigación
2-(Methylthio)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Medicinal Chemistry: Used in the development of boron-containing drugs and as a building block for bioactive molecules.
Material Science: Employed in the synthesis of functional materials, including polymers and sensors.
Biological Studies: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium(0) catalyst.
The methylthio group can also participate in oxidation reactions, where it is converted to sulfoxides or sulfones through the action of oxidizing agents .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the methylthio group, making it less versatile in certain synthetic applications.
2-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a methylthio group, leading to different reactivity and applications.
4-(Methylthio)phenylboronic Acid: The methylthio group is positioned at the para position, which can influence its reactivity and coupling efficiency.
Uniqueness: 2-(Methylthio)phenylboronic acid is unique due to the presence of the methylthio group, which can undergo oxidation to form sulfoxides and sulfones. This additional functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBWTYBCNFKURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378542 | |
| Record name | 2-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-42-6 | |
| Record name | 2-Methylsulfanylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chlorophenyl)[4-(ethylimino)-3-methyl-2,5-cyclohexadiene-1-ylidene]methyl]-N-ethyl-2-methylben](/img/new.no-structure.jpg)

